molecular formula C19H23N3OS B2610189 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 941973-72-4

2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2610189
CAS No.: 941973-72-4
M. Wt: 341.47
InChI Key: KITQMJBKYVPFLI-UHFFFAOYSA-N
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Description

The compound 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule featuring a pyridazine ring substituted with a 2,4-dimethylphenyl group and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution with 2,4-Dimethylphenyl Group:

    Thioether Formation: The sulfanyl group is introduced by reacting the pyridazine derivative with a thiol compound under basic conditions.

    Attachment of Piperidin-1-yl Ethanone: The final step involves the reaction of the thioether intermediate with piperidin-1-yl ethanone, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for therapeutic applications.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile could make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group could form covalent bonds with thiol groups in proteins, while the aromatic rings might engage in π-π interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both a sulfanyl group and a piperidinyl ethanone moiety. These features may confer distinct biological activities and reactivity profiles compared to other pyridazine derivatives.

Properties

IUPAC Name

2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-14-6-7-16(15(2)12-14)17-8-9-18(21-20-17)24-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITQMJBKYVPFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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